molecular formula C8H9ClN2O B595842 2-Chloro-5-(cyclopropylmethoxy)pyrimidine CAS No. 169677-66-1

2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Cat. No. B595842
CAS RN: 169677-66-1
M. Wt: 184.623
InChI Key: ILLJCQSVKGFRHZ-UHFFFAOYSA-N
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Description

“2-Chloro-5-(cyclopropylmethoxy)pyrimidine” is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 .


Molecular Structure Analysis

The InChI code for “2-Chloro-5-(cyclopropylmethoxy)pyrimidine” is 1S/C8H9ClN2O/c9-8-10-3-7 (4-11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Chloro-5-(cyclopropylmethoxy)pyrimidine” is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemical Synthesis

“2-Chloro-5-(cyclopropylmethoxy)pyrimidine” is used in chemical synthesis . It has a molecular weight of 184.62 and its IUPAC name is 2-chloro-5-(cyclopropylmethoxy)pyrimidine . It’s a solid substance that is stored in an inert atmosphere at 2-8°C .

Hiyama Cross-Couplings

This compound is used in Hiyama cross-couplings . An efficient synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama couplings has been developed . Various 2-chloro pyrimidines with electron-donating or electron-withdrawing groups as novel electrophile partners coupled well with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF, providing desired products in good to excellent yields .

Material Science

It is used in material science . The team of scientists at MilliporeSigma has experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Chromatography

“2-Chloro-5-(cyclopropylmethoxy)pyrimidine” is used in chromatography . Chromatography is a laboratory technique for the separation of a mixture into its individual components .

Analytical Research

This compound is used in analytical research . Analytical research is a specific type of research that involves critical thinking skills and the evaluation of facts and information relative to the research being conducted .

Life Science

“2-Chloro-5-(cyclopropylmethoxy)pyrimidine” is used in life science . Life science is a branch of the sciences that studies the structure and processes of living organisms .

Safety and Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Pyrimidine compounds, including “2-Chloro-5-(cyclopropylmethoxy)pyrimidine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on exploring these applications further.

properties

IUPAC Name

2-chloro-5-(cyclopropylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-8-10-3-7(4-11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLJCQSVKGFRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702688
Record name 2-Chloro-5-(cyclopropylmethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169677-66-1
Record name 2-Chloro-5-(cyclopropylmethoxy)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169677-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(cyclopropylmethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of cyclopropylmethanol (276 mg), 2-chloropyrimidin-5-ol (500 mg) and triphenylphosphine (1.51 g) in toluene (20 mL) was added dropwise diisopropyl azodicarboxylate toluene solution (1.9 M, 3 mL), and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (659 mg). 1H NMR (300 MHz, DMSO-d6) δ 0.21-0.49 (2H, m), 0.49-0.69 (2H, m), 1.07-1.46 (1H, m), 4.00 (2H, d, J=7.2 Hz), 8.53 (2H, s).
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
diisopropyl azodicarboxylate toluene
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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